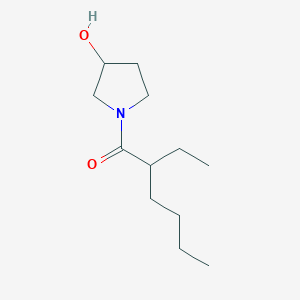

2-Éthyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one

Vue d'ensemble

Description

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry for the development of new therapeutic agents. The pyrrolidine moiety is known to enhance the biological activity of compounds, making it a valuable scaffold in drug design. Research has indicated that derivatives of pyrrolidine can exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Drug Development

In a recent study, derivatives of 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one were synthesized and tested for their efficacy against specific cancer cell lines. Results showed promising cytotoxic effects, suggesting potential as anticancer agents .

Synthesis of Biologically Active Compounds

This compound serves as a precursor for synthesizing various biologically active derivatives. The ability to modify the hydroxypyrrolidine structure allows chemists to create new compounds with tailored pharmacological properties. This versatility is crucial in developing new drugs that target specific biological pathways .

Examples of Synthesized Derivatives:

- Pyrrolizines

- Pyrrolidine-2-one

- Prolinol derivatives

Stereoselective Synthesis

The stereogenic centers within the pyrrolidine ring make this compound suitable for stereoselective synthesis processes. This capability is essential for creating compounds with specific stereochemistry, which can significantly influence their biological activity and pharmacokinetics .

Alkaloid Synthesis

The compound can also be utilized in the synthesis of alkaloids and nitrogen-containing heterocycles through the formation of cyclic enamines via dehydration reactions. These intermediates are vital in creating a wide range of natural products and synthetic drugs.

Pharmaceutical Testing

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one is available for pharmaceutical testing purposes. Its role as a reference compound in bioassays aids researchers in evaluating the efficacy and safety profiles of new drug candidates.

Activité Biologique

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one, with the molecular formula and a molecular weight of approximately 213.32 g/mol, is a compound characterized by its unique hexanone backbone and a hydroxypyrrolidine substituent. This structure suggests potential biological activity due to the presence of functional groups, particularly the ketone and hydroxyl groups, which can influence its reactivity and interactions with biological systems.

The compound's chemical structure allows for various interactions within biological systems. Its reactivity is attributed to:

- Ketone Functional Group : This can participate in nucleophilic addition reactions.

- Hydroxyl Group : This enhances solubility and may facilitate hydrogen bonding with biological macromolecules.

Potential Therapeutic Applications

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially through mechanisms involving anti-inflammatory pathways and modulation of neurotransmitter systems.

- Antioxidant Activity : The presence of hydroxyl groups in related compounds often correlates with antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one may also exhibit such properties.

Cytotoxicity Studies

A comparative analysis of similar compounds indicates that structural modifications can significantly impact biological activity. For example:

| Compound Name | Structure Features | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | Ethyl group + hydroxypyrrolidine | TBD | TBD |

| 2-Ethyl-1-pyrrolidin-1-ylheptan-1-one | Longer carbon chain | 75.8 - 138.5 | Antiproliferative |

| 1-(3-Hydroxypyrrolidin-1-yl)ethanone | Shorter carbon chain | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish specific values for 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one.

Mechanistic Studies

Mechanistic studies involving binding affinity to specific receptors or enzymes are crucial for understanding the therapeutic potential of this compound. Techniques such as:

- Molecular Docking Studies : To predict interactions with target proteins.

- In Vitro Assays : To evaluate cytotoxicity against cancer cell lines.

Propriétés

IUPAC Name |

2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-6-10(4-2)12(15)13-8-7-11(14)9-13/h10-11,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZGUFFJBYDVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.